molecular formula C9H18N2S2 B2409668 N-tert-butylthiomorpholine-4-carbothioamide CAS No. 883016-02-2

N-tert-butylthiomorpholine-4-carbothioamide

Cat. No. B2409668
CAS RN: 883016-02-2
M. Wt: 218.38
InChI Key: AKSOJLYKSLERQH-UHFFFAOYSA-N
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Description

“N-tert-butylthiomorpholine-4-carbothioamide” is a chemical compound with the CAS Number: 14294-00-9. It has a molecular weight of 202.32 and its IUPAC name is N-(tert-butyl)morpholine-4-carbothioamide . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2OS/c1-9(2,3)10-8(13)11-4-6-12-7-5-11/h4-7H2,1-3H3,(H,10,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point between 83 - 86 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Characterization

  • N-tert-butylthiomorpholine-4-carbothioamide has been utilized in the synthesis of various compounds, such as 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating its utility in the creation of diverse chemical structures (RashidiN. & BeradB., 2012).

Application in Antimalarial Research

  • A compound related to this compound, N-tert-butyl isoquine (GSK369796), has been developed as a potential antimalarial drug, indicating the relevance of this chemical class in pharmacological research (O’Neill et al., 2009).

Development of Bioactive Compounds

  • Research has been conducted on bioactive adamantane-linked hydrazine-1-carbothioamide derivatives, suggesting the potential of this compound derivatives in the development of biologically active compounds (Al-Wahaibi et al., 2022).

Antimicrobial and Hypoglycemic Activities

  • This compound derivatives have been investigated for their antimicrobial and hypoglycemic activities, indicating their potential in therapeutic applications (Al-Abdullah et al., 2015).

Potential in Urease Inhibition

  • The compound and its analogues have shown promise as urease inhibitors, which could have implications in medical research, particularly in treating diseases related to urease activity (Ali et al., 2021).

Safety and Hazards

The safety information for “N-tert-butylthiomorpholine-4-carbothioamide” includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-tert-butylthiomorpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S2/c1-9(2,3)10-8(12)11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSOJLYKSLERQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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